What are the physicochemical properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride?
What are the physicochemical properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride?
An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, an active pharmaceutical ingredient (API). The determination of properties such as melting point, solubility, and dissociation constant (pKa) is fundamental in the early stages of drug development, profoundly influencing formulation design, bioavailability, and stability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only standardized protocols but also the scientific rationale behind the experimental choices. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and reproducibility, which are paramount for regulatory submission and successful drug product development.
Introduction
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a gamma-aminobutyric acid (GABA) analogue featuring a naphthalene moiety. Its structural characteristics suggest potential applications in neuroscience or other therapeutic areas where GABAergic modulation is relevant. A thorough understanding of its physicochemical properties is a prerequisite for advancing this compound through the drug development pipeline.[1][3] These properties govern the API's behavior from manufacturing to its ultimate physiological effect and are critical for designing a safe, stable, and efficacious dosage form.[2][4] This guide details the experimental workflows for determining the key physicochemical parameters of this API.
Chemical Identity and Structure
A precise definition of the molecule's identity is the foundation of all subsequent characterization.
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Chemical Name: (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
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Synonyms: (S)-3-Amino-4-(1-naphthyl)butanoic acid hydrochloride
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Molecular Formula: C₁₄H₁₆ClNO₂
Chemical Structure:
Caption: Structure of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride.
Core Physicochemical Properties Summary
This table summarizes the critical physicochemical properties. The subsequent sections detail the methodologies for their experimental determination.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 265.73 g/mol | Impacts diffusion, solubility, and formulation calculations. |
| Melting Point (Tₘ) | To be determined via DSC | Indicator of purity, identity, and solid-state stability.[4] |
| Aqueous Solubility | To be determined | Crucial for dissolution and absorption; must be assessed over the physiological pH range (1.2-6.8).[9] |
| Dissociation Constant (pKa) | To be determined | Governs the ionization state, which dictates solubility, permeability, and receptor binding.[10][11] |
| LogP (Predicted) | ~3.7 (for free base) | Predicts lipophilicity and membrane permeability.[12] |
| Polar Surface Area (PSA) | 63.3 Ų (for free base) | Influences membrane transport and blood-brain barrier penetration.[13][14] |
Note: Predicted values are derived from computational models for structurally similar compounds and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for characterizing the API.
Melting Point and Thermal Behavior via Differential Scanning Calorimetry (DSC)
Causality: The melting point (Tₘ) is a definitive thermochemical property that serves as a primary indicator of a compound's identity and purity.[4][15] Differential Scanning Calorimetry (DSC) is the preferred method as it is highly precise and can also reveal other thermal events, such as polymorphic transitions or degradation, by measuring the heat flow to the sample relative to a reference as a function of temperature.[16][17][18]
Experimental Protocol:
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Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tₘ = 156.6 °C).[15] This ensures the accuracy and reliability of the measurement.
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Sample Preparation: Accurately weigh 2-5 mg of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride into a Tzero aluminum pan.[16] Crimp the pan with a hermetic lid to prevent sublimation or decomposition effects. Prepare an identical empty, sealed pan to serve as the reference.
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Analysis Conditions:
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Place the sample and reference pans into the DSC cell.
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Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[15]
-
Equilibrate the cell at a starting temperature, for example, 25 °C.
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Ramp the temperature at a controlled heating rate of 10 °C/min up to a temperature well beyond the expected melting point (e.g., 250 °C).[15] A controlled heating rate is critical for reproducible data.[18]
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Data Analysis: The melting point is determined from the resulting thermogram. For a pure crystalline compound, this is typically reported as the extrapolated onset temperature of the endothermic melting peak.[18] The area under the peak corresponds to the heat of fusion (ΔHfus).
Workflow Diagram:
Caption: DSC workflow for melting point determination.
Aqueous Solubility Profile by Shake-Flask Method
Causality: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[19] For ionizable compounds, solubility is pH-dependent. Therefore, it must be characterized across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) at 37 °C, as recommended by regulatory bodies like the WHO.[9] The shake-flask method is considered the "gold standard" as it measures thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical assessment.[20]
Experimental Protocol:
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Media Preparation: Prepare aqueous buffers at relevant pH values, typically pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9]
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Sample Preparation: Add an excess amount of the API to vials containing a known volume of each buffer (e.g., 10 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
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Equilibration: Place the sealed vials in a shaking incubator set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium.[9] Equilibrium is confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved API has reached a plateau.[9]
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[21]
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Concentration Analysis: Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Data Reporting: Report the solubility in mg/mL for each pH condition, ensuring all measurements are performed in at least triplicate.[9]
Workflow Diagram:
Caption: Shake-flask method for equilibrium solubility.
Dissociation Constant (pKa) by Potentiometric Titration
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[11] For (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, which contains both a carboxylic acid and an amino group, determining the pKa values is essential for predicting its charge state, and thus its solubility and permeability, at any given pH.[10][22] Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[23]
Experimental Protocol:
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to bracket the expected pKa values.[23]
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Sample Preparation: Accurately weigh and dissolve a precise amount of the API in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to achieve a concentration of approximately 1-10 mM. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[23]
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Titration:
-
For the titration of the carboxylic acid and the ammonium ion, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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To determine both pKa values from a single run, the sample can first be acidified with a strong acid (e.g., 0.1 M HCl) to fully protonate all groups, and then titrated with the strong base.
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Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
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-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the titration curve). These points can be precisely determined from the first or second derivative of the titration curve.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The physicochemical properties of (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride are foundational to its development as a potential therapeutic agent. The experimental protocols detailed in this guide for determining melting point, solubility, and pKa represent robust, industry-standard methodologies. Executing these studies provides the critical data necessary to inform rational formulation design, predict in vivo performance, and ensure the development of a high-quality, stable, and effective drug product.
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